molecular formula C14H15NO4 B1438967 tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate CAS No. 1135283-50-9

tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate

Cat. No.: B1438967
CAS No.: 1135283-50-9
M. Wt: 261.27 g/mol
InChI Key: DYYIRQNEAOZSBO-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate: is an organic compound with the molecular formula C({14})H({15})NO(_{4}) and a molecular weight of 261.28 g/mol . This compound is notable for its structural complexity, featuring a benzofuran ring substituted with a formyl group and a tert-butyl carbamate moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate typically involves multi-step organic reactions

    Formation of Benzofuran Core: The benzofuran ring can be synthesized via cyclization reactions involving phenols and acetylenes under acidic or basic conditions.

    Introduction of Formyl Group: The formyl group is often introduced through a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl(_{3}) (phosphorus oxychloride).

    Attachment of tert-Butyl Carbamate: The final step involves the reaction of the benzofuran derivative with tert-butyl chloroformate and a suitable base, such as triethylamine, to form the carbamate ester.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up for industrial production would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH({4})).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO({3})).

    Reduction: Sodium borohydride (NaBH({4})).

    Substitution: Tert-butyl chloroformate, triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various carbamate derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations, making it a valuable tool for developing new synthetic methodologies.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities. The benzofuran moiety is known for its pharmacological properties, including anti-inflammatory and anticancer activities. Researchers explore derivatives of this compound to develop new therapeutic agents.

Industry

In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers and other high-value products.

Mechanism of Action

The mechanism by which tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group and benzofuran ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-formyl-1-benzofuran-3-yl)carbamate
  • tert-Butyl N-(2-formyl-1-benzothiophene-5-yl)carbamate
  • tert-Butyl N-(2-formyl-1-indole-5-yl)carbamate

Uniqueness

tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate is unique due to the specific positioning of the formyl group on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

tert-butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(17)15-10-4-5-12-9(6-10)7-11(8-16)18-12/h4-8H,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYIRQNEAOZSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210219
Record name 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135283-50-9
Record name 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135283-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-formyl-5-benzofuranyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
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tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
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tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
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tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
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tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate
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tert-Butyl N-(2-formyl-1-benzofuran-5-yl)carbamate

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